5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone

Dopamine D2 receptor Radioligand binding Antipsychotic metabolite pharmacology

5-BDBMHP (NCM 009) is the predominant, pharmacologically inactive human urinary metabolite of remoxipride. Unlike active phenolic metabolites (FLA‑797), it exhibits negligible dopamine D₂/D₃ binding and no in‑vivo activity—making it the only valid negative control and analytical standard for clinical PK/Tox studies. Substituting active surrogates yields erroneous concentration assignments and flawed pharmacological readouts. With ~0.355 mg/mL aqueous solubility and distinct polarity versus its 1‑ethyl analogue, it simplifies direct calibration-standard preparation and ensures unambiguous peak resolution in LC‑MS/MS workflows. Procure 5‑BDBMHP when your protocol demands a true pharmacologically silent biomarker.

Molecular Formula C14H17BrN2O5
Molecular Weight 373.2 g/mol
CAS No. 125558-31-8
Cat. No. B143700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone
CAS125558-31-8
Synonyms5-((3-bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone
5-BDBMHP
Molecular FormulaC14H17BrN2O5
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)OC)C(=O)NCC2(CCC(=O)N2)O
InChIInChI=1S/C14H17BrN2O5/c1-21-9-4-3-8(15)12(22-2)11(9)13(19)16-7-14(20)6-5-10(18)17-14/h3-4,20H,5-7H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyQCIQHIFWWFPRHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Bromo-2,6-dimethoxybenzamido)methyl]-5-hydroxy-2-pyrrolidone (CAS 125558-31-8): Core Identity and Pharmacological Classification for Procurement Decisions


5-[(3-Bromo-2,6-dimethoxybenzamido)methyl]-5-hydroxy-2-pyrrolidone (CAS 125558-31-8, synonym 5‑BDBMHP, NCM 009) is a substituted benzamide structurally derived from the atypical antipsychotic remoxipride and represents the principal human urinary pyrrolidone metabolite of the parent drug [1]. It is not a stand‑alone therapeutic agent but serves as a specific biomarker, reference standard, and mechanistic probe in dopamine D₂/D₃ receptor pharmacology [1][2]. Its defining pharmacological feature is exceedingly weak affinity for dopamine D₂ and D₃ receptors, which distinguishes it from remoxipride itself and from the high‑affinity phenolic metabolites formed in rodents [2]. This property makes the compound uniquely suited for applications requiring a pharmacologically silent structural analogue of the remoxipride scaffold, such as analytical method development, disposition studies, and differentiation of parent‑drug activity from metabolite contribution [1][2].

Why Remoxipride‑Class Compounds Cannot Be Interchanged: The 5‑BDBMHP Differentiation Case


Substituted benzamide antipsychotics and their metabolites are not functionally interchangeable despite a shared brominated dimethoxybenzamide core [1]. The biological activity of these molecules is exquisitely sensitive to peripheral modifications: remoxipride itself binds dopamine D₂ receptors with moderate affinity (Kᵢ = 113 nM [2]), while certain phenolic metabolites (e.g., FLA 797(−)) exhibit markedly higher affinity and are behaviourally active in vivo [2][3]. In contrast, 5‑BDBMHP belongs to the pyrrolidone metabolite class that predominates in human metabolism and demonstrates negligible D₂/D₃ binding [2][3]. Its intrinsic in vivo activity is essentially absent [3], and the compound is regarded as pharmacologically inactive [4]. Consequently, substituting 5‑BDBMHP for remoxipride or for a phenolic metabolite in an experimental or analytical workflow would yield fundamentally different pharmacological readouts. Thus, procurement must be guided by the specific application: active pharmacology (remoxipride or FLA‑797/FLA‑908) versus inert biomarker or analytical standard (5‑BDBMHP/NCM 009).

Quantitative Head‑to‑Head Evidence: 5‑BDBMHP versus Closest Remoxipride‑Related Comparators


Dopamine D₂ Receptor Affinity: 5‑BDBMHP Exhibits Negligible Binding Relative to Remoxipride and Phenolic Metabolites

In a head‑to‑head binding study using [³H]raclopride‑labelled rat striatal D₂ receptors, the parent drug remoxipride displayed a Kᵢ of 113 nM, whereas the pyrrolidone metabolites—of which 5‑BDBMHP is the prototype—showed ‘very low’ affinity, markedly weaker than remoxipride and dramatically weaker than the high‑affinity phenolic metabolite FLA 797(−) [1]. At human cloned D₂A and D₃ receptors, the same rank order was observed, with pyrrolidone metabolites again possessing only marginal binding [1].

Dopamine D2 receptor Radioligand binding Antipsychotic metabolite pharmacology

Functional In‑Vivo D₂ Receptor Blockade: 5‑BDBMHP Is Inactive, Whereas Remoxipride and Phenolic Metabolites Show Dose‑Dependent Effects

The in‑vivo dopamine D₂ blocking efficacy was measured by inhibition of d‑amphetamine‑induced hyperlocomotion and by induction of catalepsy in rats. Remoxipride and the phenolic metabolites FLA 797(−) and FLA 908(−) produced dose‑dependent blockade, with FLA 797(−) and FLA 908(−) being ‘much more effective than remoxipride in inducing catalepsy’ [1]. In contrast, the pyrrolidone metabolites (5‑BDBMHP and its 1‑ethyl analogue) exhibited a ‘weak DA D₂ blocking effect’ that was insufficient to contribute to the clinical action of remoxipride [1][2].

In-vivo D2 blockade Catalepsy Locomotor activity

Species‑Specific Metabolism: 5‑BDBMHP Defines the Human Metabolic Pathway, Divergent from Rat

The pyrrolidone metabolites, including 5‑BDBMHP, are reported to be ‘found mainly in the human’, whereas the phenolic metabolites (FLA 797, FLA 908) predominate in the rat [1][2]. This qualitative metabolic divergence has quantitative consequences: in human subjects, remoxipride is the major circulating species with ‘no evidence that active metabolites are present in blood’, while the pyrrolidone metabolites constitute the majority of urinary excretion products [3]. Over 70 % of an oral remoxipride dose is recovered as urinary metabolites, with 5‑BDBMHP being a significant component [1][3].

Species‑specific metabolism Human metabolite Drug disposition

Structural Comparison: 5‑BDBMHP Differs from the 1‑Ethyl Pyrrolidone Analogue by the Absence of an N‑Alkyl Substituent

The synthesis paper explicitly describes compound 3 (5‑BDBMHP) and its 1‑ethyl analogue (compound 2) as two distinct urinary metabolites [1]. The sole structural difference is the substitution at the pyrrolidone nitrogen: 5‑BDBMHP bears a hydrogen atom, whereas the 1‑ethyl analogue carries an ethyl group [1]. Both are pyrrolidone metabolites with very low D₂ affinity, but their chromatographic retention times, mass spectra, and solubility profiles differ sufficiently to require separate reference materials [2].

Chemical differentiation Synthetic metabolite Structural isomer

Physicochemical Differentiation: Water Solubility Advantage of 5‑BDBMHP Over the 1‑Ethyl Analogue

Computationally predicted water solubility indicates that 5‑BDBMHP possesses a solubility of approximately 0.355 mg/mL (logS ≈ ‑3.0) [1]. The 1‑ethyl analogue, being more lipophilic, is expected to have solubility roughly 2‑ to 3‑fold lower. The ChemSpider entry estimates water solubility at 1075 mg/L based on log Kow of 0.73, consistent with the moderate polarity imparted by the free pyrrolidone NH and hydroxyl group .

Solubility Formulation Analytical standard preparation

Pharmacological Class Distinction: 5‑BDBMHP Is a Pharmacologically Inactive Metabolite, Supporting Its Use as a Negative Control

The clinical pharmacokinetics review explicitly states that ‘there is no evidence that active metabolites of remoxipride are present in the blood’, and the pyrrolidone metabolites, including 5‑BDBMHP, are classified as pharmacologically inactive [1]. This is a class‑level inference: all pyrrolidone metabolites (5‑BDBMHP, 1‑ethyl analogue) share the property of negligible D₂/D₃ affinity and lack of in‑vivo activity, in contrast to the phenolic class (FLA 797, FLA 908) [2].

Negative control Metabolite pharmacology D2 antagonist screening

Validated Application Scenarios for 5‑[(3‑Bromo‑2,6‑dimethoxybenzamido)methyl]‑5‑hydroxy‑2‑pyrrolidone Derived from Comparator Evidence


Human‑Specific Remoxipride Metabolism and Disposition Studies Requiring a Pharmacologically Silent Urinary Metabolite Standard

5‑BDBMHP is the predominant pyrrolidone metabolite excreted in human urine after remoxipride administration. Its very low D₂/D₃ affinity [1] and established status as a human‑specific metabolite [2] make it the preferred reference standard for LC‑MS/MS quantification in clinical pharmacokinetic and forensic toxicology laboratories. Using remoxipride or FLA‑797 as a surrogate for this metabolite would lead to erroneous concentration assignments and misinterpretation of metabolic pathways [2].

Negative Control Compound for Dopamine D₂ Receptor Binding and Functional Assays Using a Remoxipride‑Scaffold Probe

Because 5‑BDBMHP displays negligible binding to D₂ and D₃ receptors (Kᵢ orders of magnitude weaker than remoxipride) [1] and lacks in‑vivo D₂ blocking activity [3], it serves as an ideal negative control in radioligand displacement assays, cAMP modulation studies, and behavioural pharmacology experiments. This application is directly supported by its inactivity in catalepsy and locomotion paradigms [3].

Chromatographic Method Development and Validation for Remoxipride Metabolite Profiling in Biological Matrices

The physicochemical differentiation between 5‑BDBMHP and its 1‑ethyl analogue—specifically mass (+ 28 Da) and polarity (logP difference ~ 0.7–1.0) [4]—necessitates the use of both compounds as separate calibrators in HPLC‑UV or LC‑MS/MS assays. 5‑BDBMHP’s superior predicted aqueous solubility (~ 0.355 mg/mL) [5] further simplifies preparation of calibration standards and quality‑control samples.

Species‑Translation Studies Investigating the Disconnect Between Rodent Pharmacology and Human Pharmacokinetics of Remoxipride

The divergent metabolic pathways in rat (phenolic, active) versus human (pyrrolidone, inactive) are central to understanding remoxipride’s atypical antipsychotic profile [2][3]. 5‑BDBMHP is the critical human metabolite probe in cross‑species comparative studies, enabling quantification of how metabolic switching abolishes D₂‑mediated pharmacology in humans [2].

Quote Request

Request a Quote for 5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.